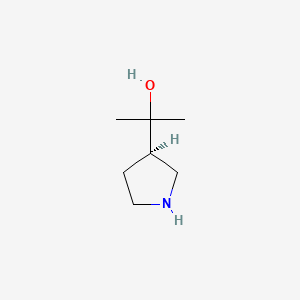

(R)-2-(3-Pyrrolidinyl)-2-propanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717716 | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-03-9 | |

| Record name | (3R)-α,α-Dimethyl-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R)-Pyrrolidin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3R)-pyrrolidin-3-yl]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereoselective Approaches for R 2 3 Pyrrolidinyl 2 Propanol

Strategies for Asymmetric Synthesis of Chiral Pyrrolidine (B122466) Alcohols

The creation of chiral pyrrolidine alcohols, such as (R)-2-(3-Pyrrolidinyl)-2-propanol, necessitates synthetic strategies that can control the stereochemical outcome of the reaction. Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. nih.govacs.org Key strategies include enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis. nih.govrsc.orgnih.gov These methods are crucial for accessing optically pure compounds that are vital as intermediates in the synthesis of complex molecules and pharmaceuticals. mdpi.commdpi.com

Enantioselective Catalysis in the Formation of this compound and its Precursors

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and selectivity. mdpi.comnih.gov This approach utilizes a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.orgresearchgate.net The development of novel catalysts and catalytic systems is a continuous effort in organic synthesis. mdpi.com

The design and application of chiral ligands are central to the success of enantioselective metal-catalyzed reactions. mdpi.comwikipedia.org Chiral ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, thereby controlling the stereochemistry of the product. acs.org The effectiveness of a chiral ligand is often dependent on its structural features, such as the type of donor atoms, the rigidity of the backbone, and the nature of the chiral element. acs.org

A variety of chiral ligands have been developed for the asymmetric synthesis of pyrrolidine derivatives. These include phosphine (B1218219) ligands, particularly C2-symmetric diphosphines like BINAP, which have proven effective in a range of asymmetric hydrogenations. wikipedia.org The modular nature of many ligand scaffolds allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation. acs.org For instance, tridentate chiral spiro aminophosphine (B1255530) ligands have been shown to form highly active and enantioselective iridium catalysts for the asymmetric hydrogenation of various carbonyl compounds. nih.gov The design of these ligands often involves creating a rigid skeleton to stabilize the metal catalyst and precisely control the chiral environment around the active site. acs.orgnih.gov

| Ligand Type | Metal | Application | Reference |

| Chiral Diphosphine (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | wikipedia.org |

| Tridentate Chiral Spiro Aminophosphine | Iridium | Asymmetric Hydrogenation of Ketones | nih.gov |

| Chiral Phosphoramidite | Palladium | Asymmetric Allylic Alkylation | acs.org |

| P,N and P,O Ligands | Various | Asymmetric Catalysis | wikipedia.org |

Metal-catalyzed asymmetric hydrogenation is a widely used and highly efficient method for the synthesis of chiral compounds, including precursors to this compound. wikipedia.orgnih.gov This reaction involves the addition of hydrogen across a double bond in a substrate, guided by a chiral metal catalyst to produce a stereodefined product. youtube.com Catalysts for this process typically consist of a transition metal, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. wikipedia.orgnih.govacs.org

The enantioselective hydrogenation of pyrroles and their derivatives can lead to the formation of chiral pyrrolidines. wikipedia.org For example, N-protected pyrroles can be converted to pyrrolidines with high enantioselectivity using specific palladium or ruthenium catalyst systems. wikipedia.org The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excesses. The development of catalysts that are effective for a broad range of substrates remains an active area of research. nih.gov

| Catalyst System | Substrate Type | Product | Enantioselectivity | Reference |

| Pd(TFA)₂/H8-BINAP | 2,3-Disubstituted Indoles | cis-Indolines | High | wikipedia.org |

| Rhodium(II) with Chiral Ligand | Simple Hydrocarbons | 2,5-Disubstituted Pyrrolidines | High | acs.org |

| Iridium-SpiroPAP | Aryl Ketones | Chiral Alcohols | Excellent | nih.gov |

| Ruthenium-Diamine | Amino Ketones | Chiral Amino Alcohols | High | acs.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, complementing metal- and biocatalysis. mdpi.comnih.gov For the construction of the pyrrolidine ring, organocatalytic methods often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. mdpi.comnih.gov Proline and its derivatives are prominent organocatalysts in this field. mdpi.comnih.gov

A key approach to forming the pyrrolidine ring is the [3+2] cycloaddition reaction, where a three-atom component reacts with a two-atom component. acs.org For instance, the reaction between an azomethine ylide (a 1,3-dipole) and an alkene can produce a pyrrolidine ring with the simultaneous formation of up to four stereogenic centers. acs.org The use of chiral organocatalysts can direct the stereochemical outcome of these cycloadditions with high diastereoselectivity and enantioselectivity. acs.org Other organocatalytic methods include cascade reactions, where a series of transformations occur in a single pot to build the pyrrolidine core. nih.gov For example, the organocatalytic addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, can afford highly functionalized pyrrolidines. nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrates

Diastereoselective synthesis is another fundamental approach to controlling stereochemistry, where a chiral auxiliary or a chiral substrate directs the formation of a new stereocenter. nih.govrsc.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to guide the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. acs.org

The synthesis of substituted pyrrolidines has been achieved with high diastereoselectivity using chiral auxiliaries. For example, Oppolzer's chiral sultam has been employed in 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with excellent stereocontrol. acs.org The chiral auxiliary shields one face of the reacting molecule, forcing the incoming reagent to approach from the less hindered side. acs.org Similarly, chiral sulfinimines, derived from chiral sulfinamides, have been used as electrophiles in reactions with nucleophiles to generate chiral amines, which can then be cyclized to form pyrrolidines. acs.orgnih.gov The stereochemistry of the final product is dictated by the configuration of the chiral auxiliary.

The use of substrates derived from the "chiral pool," such as amino acids like proline or carbohydrates like D-mannitol, is another effective strategy. nih.govacs.org These readily available and enantiomerically pure starting materials contain pre-existing stereocenters that can influence the stereochemistry of subsequent reactions.

Biocatalytic Approaches for Enantiopure this compound Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.govrsc.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govrsc.org

For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly useful enzymes. rsc.org They can catalyze the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. The selection of the appropriate ADH is crucial, as different enzymes can have different substrate specificities and stereopreferences. The enantioselective reduction of a suitable ketone precursor using a biocatalyst is a key step in the synthesis of some chiral pharmaceutical intermediates. nih.gov

Another biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and their esters through enantioselective acylation or hydrolysis. nih.govmdpi.com For example, the enantioselective lipase (B570770) resolution of a racemic substrate has been a key step in the synthesis of the drug Vaborbactam. nih.gov

Novel Reaction Pathways for the Pyrrolidinyl Propanol (B110389) Scaffold

The construction of the pyrrolidinyl propanol framework, a key structural motif, benefits from innovative synthetic routes that offer efficiency and diversity. mdpi.com The pyrrolidine ring is a privileged structure in synthetic chemistry, and methods to access it are of significant interest. rsc.org These pathways often involve the strategic formation of the heterocyclic core from either cyclic or acyclic precursors. mdpi.com

Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, prized for their efficiency in constructing complex molecules in a single step. nih.govacademie-sciences.fr This strategy enhances pot, atom, and step economy (PASE), making it a cornerstone of green chemistry. nih.gov By combining three or more starting materials in one pot, MCRs can rapidly generate libraries of structurally diverse compounds.

One notable example is the pseudo five-component reaction (A + 2B + 2C) which can produce complex heterocyclic structures with high efficiency. mdpi.com For instance, the reaction of glycine (B1666218), an aldehyde, and a maleimide (B117702) can create tetracyclic pyrrolizidines in excellent yields and high diastereoselectivity. mdpi.com This approach, which involves the formation of two semi-stabilized azomethine ylides, demonstrates the potential of MCRs to build complex scaffolds related to the pyrrolidine core. mdpi.com The versatility of MCRs allows for the incorporation of a wide range of substituents, thereby enabling the generation of diverse molecular architectures. rsc.org

| Component A | Component B (2 equiv.) | Component C (2 equiv.) | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Glycine | Aldehydes | Maleimides | 71–93% | >9:1 |

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, represent one of the most direct and stereoselective methods for synthesizing the pyrrolidine ring. ingentaconnect.comnih.gov This reaction class is highly valued for its ability to create multiple new stereogenic centers in a single, often highly controlled, step. nih.gov Azomethine ylides, typically generated in situ from the condensation of α-amino acids or their esters with aldehydes, react with various dipolarophiles (alkenes) to yield a wide array of substituted pyrrolidines. ingentaconnect.comnih.gov

The stereochemical outcome of these cycloadditions can be effectively controlled through the use of chiral catalysts or auxiliaries. Silver and copper catalysts have been shown to promote these reactions, with silver salts often providing high conversions and diastereoselectivities. acs.orgnih.gov For example, in the reaction between an N-tert-butanesulfinyl imine and a glycine α-imino ester derivative, Ag₂CO₃ was found to be an effective catalyst, leading to densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The choice of catalyst is crucial, as copper salts in the same reaction showed no reactivity. acs.orgnih.gov

| Catalyst (mol %) | Solvent | Conversion (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| AgOAc (15) | Toluene (B28343) | 90 | 90:10 |

| Ag₂O (15) | Toluene | >95 | 91:9 |

| Ag₂CO₃ (15) | Toluene | >95 | 93:7 |

| Cu(OTf)₂ (15) | Toluene | NR | NR |

| CuOAc (15) | Toluene | NR | NR |

NR = No Reaction

Radical Chemistry Applications in Complex Pyrrolidine Construction

Radical chemistry offers alternative and powerful strategies for the synthesis of complex pyrrolidine structures. organic-chemistry.org Nitrogen-centered radical cyclizations, in particular, have been successfully employed to construct the pyrrolidine ring system. nih.govacs.org These reactions typically involve the generation of a nitrogen-centered radical which then undergoes an intramolecular cyclization onto a suitably positioned unsaturated group, such as an alkene or a silyl (B83357) enol ether. nih.gov

This methodology has been utilized for the synthesis of protected polyhydroxylated pyrrolidines. nih.gov A key advantage of radical reactions is their tolerance of various functional groups and their ability to proceed under mild conditions. For example, Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes provide a redox-neutral pathway to pyrrolidines from readily available starting materials. organic-chemistry.org

Optimization of Reaction Conditions and Process Intensification

To maximize the efficiency and selectivity of synthetic routes toward this compound, rigorous optimization of reaction conditions is essential. Factors such as solvent, temperature, and pressure can have a profound impact on reaction outcomes, influencing both the yield and the stereochemical purity of the final product. academie-sciences.fr

Solvent Effects in Stereoselective Transformations

The choice of solvent is not merely an environmental consideration but a critical parameter that can dramatically influence the stereoselectivity of a reaction. rsc.org Solvents can affect the stability of transition states and the conformation of reactants and catalysts, thereby altering the diastereo- and enantioselectivity of a transformation. rsc.org

In the context of stereoselective pyrrolidine synthesis via [3+2] cycloaddition, the solvent can impact both conversion and diastereomeric ratios. acs.org A study on the Ag₂CO₃-catalyzed cycloaddition to form substituted pyrrolidines evaluated a range of solvents. While toluene provided high conversion and selectivity, other solvents like CH₂Cl₂, THF, and MeCN led to the formation of regioisomers and, in some cases, lower diastereoselectivity. acs.org This highlights the importance of empirical screening of solvents to identify the optimal medium for a specific stereoselective transformation.

| Solvent | Conversion (%) | Diastereomeric Ratio (dr) | Regioisomeric Ratio |

|---|---|---|---|

| Toluene | >95 | 93:7 | - |

| CH₂Cl₂ | >95 | 90:10 | 85:15 |

| THF | >95 | 89:11 | 87:13 |

| Et₂O | >95 | 92:8 | - |

| MeCN | >95 | 88:12 | 86:14 |

Temperature and Pressure Optimization for Yield and Selectivity

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to control reaction kinetics and equilibria, thereby optimizing for yield and selectivity. academie-sciences.fr Many stereoselective reactions exhibit a strong temperature dependence, and even ambient temperature can be optimal for certain MCRs. academie-sciences.fr

In syntheses involving gaseous reagents, such as the industrial synthesis of N-vinylpyrrolidone (NVP) from 2-pyrrolidone and acetylene (B1199291), both temperature and pressure are critical. rsc.org In this process, the reaction is typically heated to around 150 °C. The pressure of the acetylene gas is carefully controlled and often diluted with an inert gas like nitrogen to ensure safe operation while maximizing the conversion and selectivity of the vinylation reaction. rsc.org While not a direct synthesis of the title compound, this example illustrates the general principles of how elevated temperature and pressure are optimized in industrial settings to drive reactions to completion and achieve high product purity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 2 3 Pyrrolidinyl 2 Propanol Derivatives

Elucidation of Molecular Features Governing Biological Activity

The biological activity of (R)-2-(3-Pyrrolidinyl)-2-propanol derivatives is intricately linked to the specific arrangement and nature of their molecular components. The pyrrolidine (B122466) ring, the stereochemistry of the molecule, and the propanol (B110389) moiety all play critical roles in dictating the interaction with biological targets.

Influence of Pyrrolidine Ring Substitutions on Target Binding

The pyrrolidine ring is a versatile scaffold in drug discovery, and its substitution patterns significantly impact the biological activity of derivatives. nih.gov Modifications to the pyrrolidine ring can alter a compound's affinity and selectivity for its target.

Research on various pyrrolidine derivatives has demonstrated the profound effect of substitutions on their pharmacological profiles. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substitutions at the 4-position of the pyrrolidine ring were shown to be critical for their inhibitory activity against caspases-3 and -7. nih.gov Enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives exhibited nanomolar inhibition, which was 100-1000 times more potent than their 4-methoxy counterparts. nih.gov Conversely, 4-methoxy and 4-trifluoromethyl analogs showed significantly weaker inhibition, while 4-OPEG4 and 5-methoxymethyl derivatives were inactive. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituent at this position.

In another study concerning dipeptidyl peptidase IV (DPPIV) inhibitors, substitutions at the C5 position of a (pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine scaffold were found to influence potency, chemical stability, and selectivity. acs.org Optimized analogs with specific C5-substituents achieved subnanomolar inhibitory constants (Kᵢ) and high selectivity against related peptidases. acs.org Furthermore, the nature of the substituent on the pyrrolidine ring has been shown to be a key determinant of activity in other classes of compounds as well. For example, in a series of purine (B94841) derivatives, piperidine (B6355638) and pyrrolidine substitutions were found to be associated with promising anticancer potential. nih.govrsc.org

The following table summarizes the influence of pyrrolidine ring substitutions on the activity of various compound series:

| Compound Series | Substitution Position | Favorable Substituents | Unfavorable Substituents | Impact on Activity | Reference |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | 4-position | 4-fluoro, 4,4-difluoro | 4-methoxy, 4-trifluoromethyl, 4-OPEG4, 5-methoxymethyl | Potent caspase-3 and -7 inhibition | nih.gov |

| (Pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine | C5-position | Optimized substituents | - | Subnanomolar DPPIV inhibition and high selectivity | acs.org |

| Purine Derivatives | - | Piperidine, Pyrrolidine | - | Promising anticancer potential | nih.govrsc.org |

Stereochemical Requirements for Enhanced Bioactivity

Stereochemistry is a critical determinant of biological activity, as biomolecules such as receptors and enzymes are chiral and often exhibit stereospecific interactions with ligands. nih.gov The spatial arrangement of substituents in this compound derivatives can dramatically affect their binding affinity and efficacy.

The importance of stereochemistry is evident in studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. For instance, in a study of ABT-418 analogs, a potent cholinergic channel activator, the 4′-(S)-methyl analog was found to be six-fold less potent than the parent compound, highlighting the sensitivity of the receptor to stereochemical changes. researchgate.net The precise geometry of ligand-receptor interactions is crucial, as demonstrated in a study on the nAChR which revealed that only the pro-S methyl group of the αVal46 side chain is sensitive to changes in hydrophobicity. nih.gov This underscores the specific stereochemical requirements for effective binding.

Furthermore, the configuration of the pyrrolidine ring itself is a key factor. The (S)-configuration of the pyrrolidine ring in certain derivatives can enhance selectivity for specific receptors. For example, (S)-2-(3-Pyrrolidinyl)-2-propanol HCl shows enhanced selectivity for β-adrenergic receptors compared to its (R)-isomer. Positional isomerism also plays a role, with 2-pyrrolidinyl substituted derivatives showing different spatial orientations that can reduce compatibility with receptor binding sites designed for 3-pyrrolidinyl analogs.

The following table illustrates the impact of stereochemistry on the bioactivity of selected compounds:

| Compound/Analog | Stereochemical Feature | Impact on Bioactivity | Target | Reference |

| ABT-418 analog | 4′-(S)-methyl substitution | 6-fold decrease in potency | Cholinergic channel receptor | researchgate.net |

| nAChR ligand | Interaction with pro-S methyl group of αVal46 | Sensitive to hydrophobicity changes, indicating precise geometrical requirements | Nicotinic acetylcholine receptor | nih.gov |

| (S)-2-(3-Pyrrolidinyl)-2-propanol HCl | (S)-configuration | Enhanced selectivity | β-adrenergic receptors |

Impact of Propanol Moiety Modifications on Pharmacological Profiles

Modifications to the 2-propanol moiety of this compound can significantly alter the pharmacological profile of its derivatives. This part of the molecule can be involved in crucial hydrogen bonding and other interactions within the binding site of a biological target.

In the development of potent sodium channel blockers for stroke treatment, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized. nih.gov These compounds demonstrated potent blocking activity of Na(+) channels. The 2-propanol backbone is a key structural feature in these molecules. nih.gov Similarly, other studies on 1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride have highlighted the propan-2-ol backbone as a central component for its biological interactions.

Structure-activity relationship studies on GnRH receptor antagonists have also shown the importance of modifications to side chains that can be analogous to the propanol moiety. acs.org For example, Nω-hydroxy- and Nω-methoxy-carbamoylation at specific positions led to analogs with potency comparable to known standards. acs.org

The following table provides examples of how modifications related to the propanol moiety can affect pharmacological activity:

| Compound Series | Modification | Impact on Pharmacological Profile | Reference |

| 3-amino-1-(5-indanyloxy)-2-propanol derivatives | Presence of the 2-propanol backbone | Potent Na(+) channel blocking activity | nih.gov |

| 1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | Oxidation or reduction of the hydroxyl group | Formation of ketones, aldehydes, or other alcohol derivatives, altering properties | |

| GnRH receptor antagonists | Nω-hydroxy- and Nω-methoxy-carbamoylation | Analogs with potency comparable to standards | acs.org |

Computational Chemistry and Molecular Modeling in SAR/SPR

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity and structure-property relationships. These methods provide insights into the molecular interactions that govern biological activity, guiding the design and optimization of novel compounds.

Quantum Chemical Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) studies utilize quantum chemical descriptors to correlate the chemical structure of compounds with their biological activity. nih.gov These descriptors quantify various electronic and steric properties of molecules, providing a mathematical model to predict the activity of new derivatives. nih.gov

QSAR models have been successfully applied to various classes of compounds containing the pyrrolidine scaffold. For example, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents explained up to 91% of the variance in activity. nih.govresearchgate.net The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on the PCR and JGI4 descriptors. researchgate.net

In another study on pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, a validated QSAR model was developed. researchgate.net This model was then used to propose a novel compound with a predicted IC50 lower than that of the parent compound. researchgate.net Similarly, a QSAR study on 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents resulted in a robust model that could be used to design and synthesize new derivatives with improved activities. tsijournals.com

The following table presents key findings from QSAR studies on pyrrolidine-containing compounds:

| Compound Series | Key Descriptors | Correlation with Activity | Reference |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | PCR, JGI4 | Explained up to 91% of the variance in antiarrhythmic activity | nih.govresearchgate.net |

| Pyrrolo[2,3-b]pyridine derivatives | - | Validated QSAR model used to design a novel BTK inhibitor with improved predicted IC50 | researchgate.net |

| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives | minssO, PPSA-3, RDF135v | Robust model (R² = 0.9334) for predicting anti-HIV activity | tsijournals.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interactions between a ligand and its biological target at an atomic level. nih.gov These methods help in understanding the binding mode of a compound and the stability of the ligand-target complex. nih.gov

Molecular docking studies have been instrumental in identifying potential inhibitors for various targets. For instance, in a study on dual-target inhibitors for Parkinson's disease, molecular docking revealed compounds with high affinity for both hMAO-B and hA2AR targets. nih.gov Subsequent MD simulations confirmed the stability of the ligand-protein complexes. nih.gov Similarly, docking studies on novel thiazolidinedione derivatives against the PPAR-γ receptor identified compounds with high potency and binding affinity. rasayanjournal.co.in

MD simulations provide a dynamic view of the ligand-target interaction, offering insights into conformational changes and the stability of binding over time. mdpi.com For example, a 100 ns MD simulation was used to validate the binding stability of potential TIPE2 inhibitors identified through deep learning methods. frontiersin.org In another study, MD simulations of pyrrolo[2,3-b]pyridine derivatives in the active site of BTK showed that a newly designed compound was stable during a 40 ns run, suggesting it as a promising candidate for further research. researchgate.net

The table below summarizes the application of molecular docking and MD simulations in studying ligand-target interactions:

| Compound/System | Computational Method | Key Findings | Reference |

| Phenylxanthine derivatives | Molecular Docking and MD Simulations | Identified dual inhibitors of hMAO-B and hA2AR with stable binding | nih.gov |

| Thiazolidinedione derivatives | Molecular Docking | Identified potent PPAR-γ agonists with high binding affinity | rasayanjournal.co.in |

| TIPE2 inhibitors | MD Simulations | Confirmed binding stability of lead compounds | frontiersin.org |

| Pyrrolo[2,3-b]pyridine derivatives | MD Simulations | Showed stability of a novel BTK inhibitor in the active site | researchgate.net |

QSAR and QSPR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties through mathematical equations. tandfonline.com The development of robust and predictive QSAR/QSPR models for this compound and its derivatives is a critical step in modern drug discovery, enabling the prediction of activity for novel compounds and guiding synthetic efforts. tandfonline.com

The general methodology for developing these models involves several key stages: dataset selection, generation of molecular descriptors, statistical analysis to build the model, and rigorous validation. tandfonline.com For instance, in studies of pyrrolidine derivatives, datasets of compounds with known activities, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ), are compiled. nih.govnih.gov These activities are typically converted to a logarithmic scale (e.g., pIC₅₀) for analysis.

Molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., Wiener index, molecular connectivity), 2D pharmacophoric features. shd-pub.org.rs

3D: Steric descriptors (e.g., molecular volume) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). tandfonline.comnih.gov

Various statistical methods are employed to build the models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods used to create a direct correlation between descriptors and activity. tandfonline.com For example, a QSAR study on a series of indomethacin (B1671933) derivatives resulted in a model with high statistical quality (R² = 0.848), suggesting that substituents with lower refractive indices and less electronegative groups were favorable for activity. semanticscholar.org In more complex relationships, non-linear methods like Support Vector Machines (SVR) or Artificial Neural Networks (ANN) may be used. researchgate.net

Model Validation: Validation is essential to ensure a model is robust, stable, and has predictive power. nih.gov It is typically performed using both internal and external methods.

Internal Validation: This assesses the stability of the model. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates a cross-validation coefficient (Q² or r²(CV)). A Q² value greater than 0.5 is generally considered proof of reasonable predictive capability. nih.govnih.gov

External Validation: This evaluates the model's ability to predict the activity of new, untested compounds. The dataset is split into a training set (to build the model) and a test set (to validate it). The model's predictive power is assessed by the predictive squared correlation coefficient (R²pred) for the test set. researchgate.netnih.gov A satisfactory external predictive ability is crucial for the model's practical application. researchgate.net

A 2D-QSAR model developed for pyrrolidine amide derivatives as DPP-IV inhibitors demonstrated good internal predictivity (q² = 0.669) and satisfactory external predictivity (R²test = 0.666), indicating its reliability. researchgate.net Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, offering a more intuitive guide for molecular modification. nih.govnih.gov

Table 1: Example of Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 nih.gov |

| Cross-validated Coefficient | Q² (or r²cv) | Measures the internal predictive ability of the model (via leave-one-out). | > 0.5 nih.govnih.gov |

| External Predictive Coefficient | R²pred | Measures the predictive ability of the model on an external test set. | > 0.5 |

Design Principles for New this compound Analogues

The design of new analogues of this compound is guided by the insights gained from SAR, SPR, and QSAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core principle is to strategically modify the molecule's structure to optimize its interactions with the biological target, such as integrin receptors. nih.govmdpi.com

Key Design Strategies:

Scaffold Modification and Hopping: The pyrrolidine ring serves as a central scaffold. Modifications can involve altering the ring itself, for instance, by introducing different substituents or exploring alternative heterocyclic systems (scaffold hopping) that can maintain the crucial spatial arrangement of functional groups. nih.gov

Side-Chain and Substituent Modification: This is a primary strategy for exploring the chemical space around the core scaffold. Structure-activity analyses of galloyl pyrrolidine derivatives revealed that introducing longer and more flexible side chains at the C(4) position of the pyrrolidine ring led to higher activity. nih.gov Similarly, for pyranopyridine inhibitors, a molecular activity map was generated by modifying five different substituents around the core, identifying regions critical for activity and those that could be altered to improve properties like metabolic stability. nih.gov

Stereochemical Control: The stereochemistry of chiral centers is often critical for biological activity. For this compound, the (R)-configuration at the propanol-bearing carbon and the stereochemistry at the C3 position of the pyrrolidine ring are crucial. Synthesis and evaluation of different stereoisomers are necessary to determine the optimal configuration for target binding. Studies on other molecules have shown a strong dependence of activity on the stereochemistry of the heterocyclic core. researchgate.net

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve potency or pharmacokinetics. For example, a carboxylic acid group, which might be important for binding but leads to poor cell permeability, could be replaced with a tetrazole or hydroxamate group. In the design of pyrrolo[3,2-d]pyrimidine derivatives, various synthetic routes were employed to modify both the substitution patterns and the core heterocyclic structure to identify potent antagonists. mdpi.com

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. Docking studies can predict how different analogues bind to the active site, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information allows for the rational design of new derivatives with improved binding affinity. For instance, docking studies on pyrrolidine derivatives as neuraminidase inhibitors identified key amino acid residues (Trp178, Arg371, and Tyr406) in the active site, guiding the design of compounds with enhanced interactions. nih.gov

By integrating these design principles, researchers can systematically develop new this compound analogues with optimized therapeutic profiles.

Biological and Medicinal Chemistry Applications of R 2 3 Pyrrolidinyl 2 Propanol and Its Analogues

Pharmacological Targeting and Mechanism of Action

The biological effects of (R)-2-(3-Pyrrolidinyl)-2-propanol and its derivatives stem from their interactions with specific molecular targets, including receptors, enzymes, and ion channels. The stereochemistry of the pyrrolidine (B122466) ring and its substituents is often crucial for target specificity and potency.

Analogues of this compound have been shown to interact with several G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways.

While specific binding data for this compound is not extensively documented, research on its enantiomer, the (S)-isomer, indicates interaction with β-adrenergic receptors and potent agonism at the sphingosine-1-phosphate receptor 1 (S1P1). Studies on related analogues suggest that the (R)-configuration also yields compounds with significant receptor affinity. For instance, certain pyrrolone derivatives, which are structurally related, have been identified as allosteric modulators for chemokine receptors. The (R)-isomer of a pyrrolone-based compound, [³H]-CCR2-RA-[R], was found to bind with high affinity to both CC Chemokine Receptor 1 (CCR1) and CC Chemokine Receptor 2 (CCR2). acs.org

Furthermore, derivatives incorporating the pyrrolidine scaffold have demonstrated activity at other key receptors implicated in disease. A pyrrolidine-containing compound was identified as a potent antagonist of the CXCR4 receptor, a chemokine receptor involved in cancer metastasis, with an IC₅₀ value of 79 nM. frontiersin.org In the central nervous system, N-(pyrrolidin-3-yl)-naphthamide analogues show a high affinity for both D2 and D3 dopamine (B1211576) receptors, while certain 3-pyrrolidine-indole derivatives act as agonists at serotonin (B10506) receptors, highlighting their potential for treating psychiatric disorders. mdpi.comgoogle.com

Table 1: Receptor Binding Affinity of this compound Analogues

| Compound Class | Receptor Target | Activity | Affinity (IC₅₀/K_D) |

|---|---|---|---|

| Pyrrolone Derivative ([³H]-CCR2-RA-[R]) | CCR2b | Binding Affinity (K_D) | 6.3 nM acs.org |

| Pyrrolidine-containing derivative | CXCR4 | Antagonist | 79 nM frontiersin.org |

| N-(pyrrolidin-3-yl)-naphthamide analogues | D2/D3 Dopamine | High Affinity | Not Specified mdpi.com |

| 3-Pyrrolidine-indole derivatives | Serotonin Receptors | Agonist | Not Specified google.com |

The pyrrolidine scaffold is a key structural feature in a multitude of enzyme inhibitors, owing to its ability to mimic natural substrates, such as the amino acid proline. researchgate.net Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, particularly those involved in metabolic and proliferative diseases.

A prominent target for pyrrolidine-based inhibitors is Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that degrades incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. oatext.commdpi.com Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. nih.gov Numerous cyanopyrrolidine derivatives have been developed as potent DPP-IV inhibitors. For example, a 2-benzylpyrrolidine (B112527) derivative showed an IC₅₀ of 0.3 µM, and a 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivative was identified as a highly effective inhibitor with an IC₅₀ of 0.017 µM. oatext.combrieflands.com

Beyond DPP-IV, these derivatives inhibit other enzymes. Polyhydroxylated pyrrolidine derivatives have shown inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. frontiersin.orgnih.gov In the context of cancer, derivatives of 3-(prop-2-ynyl)pyrrolidine-2,5-dione have been explored as reversible inhibitors of the P450 aromatase enzyme. nih.gov Additionally, spiro-oxindole pyrrolidine and 4-hydroxymethyl-1-methyl pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, respectively, enzymes involved in carbohydrate metabolism. tandfonline.com

Table 2: Enzyme Inhibitory Activity of this compound Analogues

| Compound Class | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 4-Fluoropyrrolidine-2-carbonitrile derivative | Dipeptidyl Peptidase-IV (DPP-IV) | 0.017 µM brieflands.com |

| 2-Benzylpyrrolidine derivative | Dipeptidyl Peptidase-IV (DPP-IV) | 0.3 µM oatext.com |

| Pyrrolidine sulfonamide derivative | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 µM frontiersin.org |

| 4-Hydroxymethyl-1-methyl pyrrolidine derivative | α-Glucosidase | 1.116 µM tandfonline.com |

| Spiro-oxindole pyrrolidine derivatives | α-Amylase | 1.49 - 1.59 µM tandfonline.com |

| Polyhydroxylated pyrrolidine derivative | Aldose Reductase (ALR2) | 57% inhibition (concentration not specified) frontiersin.orgnih.gov |

The modulation of ion channels represents another mechanism through which pyrrolidine derivatives can exert pharmacological effects. Ion channels are crucial for regulating cell membrane potential and are targets for a wide range of therapeutics, including those for pain and cardiovascular diseases. google.com.pgnih.govtandfonline.com

While research in this area is less extensive compared to receptor binding and enzyme inhibition, specific examples highlight the potential of this compound class. Asperidine B, a pyrrolidine derivative isolated from the fungus Aspergillus sclerotiorum, has been shown to possess antispasmodic effects by inhibiting L-type calcium (Ca²⁺) channels in rat ileal smooth muscle. researchgate.net The modulation of ion channels can also be influenced indirectly. Studies on various alkaloids have demonstrated that they can alter the physical properties of the cell membrane, such as lipid packing and dipole potential, which in turn affects the function of embedded ion channels. nih.gov This suggests that pyrrolidine-containing compounds could potentially modulate ion channel activity through interactions with the surrounding lipid bilayer, in addition to direct binding to the channel protein.

Therapeutic Potential of this compound Derivatives

The ability of this compound analogues to interact with a range of biological targets translates into significant therapeutic potential across several key areas, most notably in central nervous system disorders and oncology.

Pyrrolidine-containing molecules have shown considerable promise for treating a variety of CNS disorders, including neurodegenerative diseases and mental illnesses. mdpi.comontosight.ai The pyrrolidine scaffold is often used to create conformationally restricted analogues of known neuroactive compounds. mdpi.com

In the context of Alzheimer's disease, research has focused on developing pyrrolidine derivatives that can target key pathological processes. For instance, certain N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Other derivatives have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. mdpi.com The ability of various analogues to act as antagonists at dopamine receptors and agonists at serotonin receptors further underscores their potential in treating conditions such as Parkinson's disease, psychosis, and depression. mdpi.comgoogle.com

The pyrrolidine framework is a prominent feature in many anticancer agents, contributing to their efficacy, bioavailability, and target specificity. tandfonline.combohrium.com Derivatives have been shown to exert anticancer effects through multiple mechanisms, including the inhibition of kinases, induction of apoptosis (programmed cell death), and disruption of the cell cycle. tandfonline.comdepauw.edu

Research has identified several classes of pyrrolidine derivatives with potent antiproliferative activity against various human cancer cell lines. Tetracyclic pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant cytotoxicity against lung (A-549), prostate (PC-3), and colon (HCT-116) cancer cells, acting as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Another class, 2-phenylacrylonitrile (B1297842) derivatives, function as tubulin inhibitors, disrupting microtubule formation and arresting cell division, with potent activity against colon (HCT116) and liver (BEL-7402) cancer cells. nih.gov Furthermore, some derivatives have been shown to induce apoptosis and interfere with the actin cytoskeleton in breast cancer cells (MCF-7), indicating they can inhibit both early and late-stage cancer processes. depauw.edu The natural pyrrolidine alkaloid Anisomycin has also shown potential antitumor activity in vitro. frontiersin.orgnih.gov

Table 3: Anticancer Activity of this compound Analogues

| Compound Class | Mechanism of Action | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| 2-Phenylacrylonitrile derivative (1g2a) | Tubulin Inhibition | HCT116 (Colon) | 5.9 nM nih.gov |

| 2-Phenylacrylonitrile derivative (1g2a) | Tubulin Inhibition | BEL-7402 (Liver) | 7.8 nM nih.gov |

| Tetracyclic Pyrido[2,3-d]pyrimidinone (8a) | EGFR Inhibition | EGFRWT | 0.099 µM nih.gov |

| Tetracyclic Pyrido[2,3-d]pyrimidinone (8a) | EGFR Inhibition | EGFRT790M | 0.123 µM nih.gov |

| Tetracyclic Pyrido[2,3-d]pyrimidinone (8d) | EGFR Inhibition | A-549 (Lung) | 7.23 µM nih.gov |

| Tetracyclic Pyrido[2,3-d]pyrimidinone (8d) | EGFR Inhibition | PC-3 (Prostate) | 7.12 µM nih.gov |

| Tetracyclic Pyrido[2,3-d]pyrimidinone (8a) | EGFR Inhibition | PC-3 (Prostate) | 7.98 µM nih.gov |

| Pyrrolidine Derivative | Actin Cytoskeleton Disruption, Apoptosis Induction | MCF-7 (Breast) | Not Specified depauw.edu |

Anti-infective Applications (Antibacterial, Antifungal, Antiviral)

The pyrrolidine scaffold is a well-established pharmacophore in the design of anti-infective agents, with numerous derivatives exhibiting potent antibacterial, antifungal, and antiviral activities. nih.govnih.govnih.gov While specific anti-infective data for this compound is not extensively detailed in publicly available research, the broader class of pyrrolidine-containing molecules offers significant insights into its potential in this domain.

Antibacterial Activity:

Analogues of this compound, particularly those incorporating the 2,3-pyrrolidinedione moiety, have demonstrated notable antibacterial efficacy. These compounds have been evaluated against problematic pathogens such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov The activity of these analogues often hinges on the nature of the substituents on the pyrrolidine ring. For instance, in a series of 2,3-pyrrolidinedione analogues, the introduction of an alkyl chain of five or six carbons at the nitrogen atom maintained antimicrobial activity comparable to the lead compounds. researchgate.net

Furthermore, novel thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. One such study revealed that a 4-F-phenyl derivative exhibited selective inhibition of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com Another study on 2-hydroxypyrrolidine derivatives found that 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) displayed potent activity against Escherichia coli and Klebsiella pneumoniae. symbiosisonlinepublishing.com These findings underscore the potential for developing potent antibacterial agents by modifying the pyrrolidine core.

Interactive Data Table: Antibacterial Activity of Selected Pyrrolidine Analogues

| Compound Class | Target Pathogen(s) | Key Findings |

| 2,3-Pyrrolidinediones | S. aureus, MRSA | N-alkylation with C5/C6 chains maintains activity. |

| Thiazole-based pyrrolidines | S. aureus, B. cereus | 4-F-phenyl derivative shows selective Gram-positive inhibition. biointerfaceresearch.com |

| 2-Hydroxypyrrolidines | E. coli, K. pneumoniae | 1-(quinolin-3-yl) pyrrolidin-2-ol demonstrates potent activity. symbiosisonlinepublishing.com |

Antifungal Activity:

The pyrrolidine scaffold is also a promising framework for the development of antifungal agents. nih.gov Derivatives such as 2,3-pyrrolidinediones have shown significant activity against the opportunistic fungal pathogen Candida albicans. nih.gov The antifungal potential of these compounds is often comparable to established agents like chlorhexidine, highlighting their therapeutic promise. nih.gov

In other research, 3-alkenyl oxindole (B195798) derivatives, which can be conceptually related to substituted pyrrolidines, have exhibited selective and potent antifungal properties against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 2 µg/mL to 125 µg/mL. ajgreenchem.com Additionally, a study on pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, which may incorporate pyrrolidine-like structures, identified compounds with antifungal activity against hyphomycetes comparable to miconazole. nih.gov

Interactive Data Table: Antifungal Activity of Selected Pyrrolidine and Related Analogues

| Compound Class | Target Pathogen(s) | Key Findings |

| 2,3-Pyrrolidinediones | Candida albicans | Activity comparable to chlorhexidine. nih.gov |

| 3-Alkenyl oxindoles | Candida species | MIC values as low as 2 µg/mL. ajgreenchem.com |

| Pyrido-thieno-triazines | Hyphomycetes | Efficacy comparable to miconazole. nih.gov |

Antiviral Activity:

The antiviral potential of pyrrolidine derivatives is significant, with analogues showing activity against a range of viruses, including Hepatitis C Virus (HCV) and coronaviruses. nih.govnih.gov For instance, ombitasvir, a pyrrolidine-containing compound, is a potent inhibitor of the NS5A protein, which is essential for the replication of HCV. nih.gov Telaprevir, another antiviral drug with a pyrrolidine moiety, inhibits the NS3/4A serine protease of HCV. nih.gov

More recently, the emergence of SARS-CoV-2 has spurred research into repurposing existing drugs and developing new antiviral agents. Some pyrrolidine analogues have been investigated for their potential to inhibit SARS-CoV-2. nih.gov While direct antiviral data for this compound is scarce, the established antiviral profile of the broader pyrrolidine class suggests this is a promising area for future investigation. Acyclic nucleoside phosphonates, such as (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) nucleosides, have demonstrated broad-spectrum antiviral activity against DNA viruses, with prodrugs showing an expanded spectrum including RNA viruses. nih.gov This highlights the potential for developing effective antiviral therapies based on scaffolds that can mimic aspects of the pyrrolidine structure.

Other Emerging Therapeutic Areas

Beyond its anti-infective potential, the scaffold of this compound and its analogues is of interest in other therapeutic areas, most notably in the modulation of the sphingosine-1-phosphate (S1P) receptor.

The (S)-enantiomer of 2-(3-Pyrrolidinyl)-2-propanol has been identified as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). ontosight.ai S1P1 receptors are G-protein coupled receptors that play a crucial role in regulating numerous physiological processes, including immune cell trafficking, angiogenesis, and endothelial cell function. nih.gov

Agonism of the S1P1 receptor has proven to be a successful therapeutic strategy, particularly in the treatment of autoimmune diseases. The first-in-class S1P receptor modulator, fingolimod (B1672674) (FTY720), is approved for the treatment of relapsing-remitting multiple sclerosis. nih.gov By binding to S1P1 receptors on lymphocytes, these agonists prevent their egress from lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the central nervous system. ahajournals.org

The development of selective S1P1 receptor modulators is an active area of research, with the aim of improving upon the safety and efficacy of first-generation compounds. plos.org Newer agents like ponesimod (B1679046) and ozanimod (B609803) have shown promise in clinical trials for multiple sclerosis and other autoimmune conditions such as ulcerative colitis and Crohn's disease. nih.govontosight.ai The therapeutic potential of S1P1 agonists also extends to transplantation, where they can help prevent graft rejection, and potentially to cardiovascular diseases by promoting vascular health. nih.govontosight.ai Given that the (S)-enantiomer of 2-(3-Pyrrolidinyl)-2-propanol is an S1P1 agonist, this opens up a significant avenue for the therapeutic application of this chiral scaffold and its derivatives in a range of inflammatory and autoimmune disorders. ontosight.ai

Prodrug Strategies and Drug Delivery Systems for this compound

Prodrug strategies are a well-established approach in drug discovery to overcome suboptimal physicochemical and pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. biointerfaceresearch.com For a molecule like this compound, which contains a secondary amine and a tertiary alcohol, several prodrug approaches could be envisioned to enhance its therapeutic potential.

The secondary amine of the pyrrolidine ring is a key functional group that can be targeted for prodrug design. One common strategy for masking secondary amines is the formation of a carbamate (B1207046) linkage. google.com This involves reacting the amine with a suitable chloroformate or activated carbonate to yield a carbamate prodrug. The properties of the prodrug, such as its lipophilicity and rate of cleavage back to the active amine, can be fine-tuned by modifying the promoiety attached to the carbamate. Fatty acyl promoieties, for instance, can be used to increase lipophilicity and facilitate formulation in oil-based depots for long-acting injectable delivery. nih.gov Another approach involves the use of N-acyloxyalkoxycarbonyl derivatives, which can be designed to be cleaved by esterases to release the parent amine.

The tertiary alcohol group on the 2-propanol substituent also presents an opportunity for prodrug modification. While tertiary alcohols are generally less reactive than primary or secondary alcohols, they can be esterified under certain conditions to form ester prodrugs. longdom.org These ester linkages can be designed to be hydrolyzed by esterases in the body, releasing the active parent compound. The choice of the acid used to form the ester can significantly impact the prodrug's properties, including its solubility and stability.

Furthermore, more advanced drug delivery systems could be employed. For instance, the prodrug could be encapsulated within nanoparticles or liposomes to achieve targeted delivery to specific tissues or to provide a sustained release profile. longdom.org Polymeric prodrugs, where the drug is covalently attached to a polymer backbone, offer another sophisticated approach for controlled drug release and improved pharmacokinetics. longdom.org While no specific prodrugs of this compound have been reported in the reviewed literature, the fundamental principles of prodrug design for secondary amines and tertiary alcohols provide a clear roadmap for future development efforts aimed at optimizing the therapeutic utility of this promising scaffold.

Advanced Analytical Techniques for Characterization and Quantification of R 2 3 Pyrrolidinyl 2 Propanol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating (R)-2-(3-Pyrrolidinyl)-2-propanol from mixtures, particularly from its enantiomer, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chiral compounds. csfarmacie.cz To separate enantiomers like (R)- and (S)-2-(3-Pyrrolidinyl)-2-propanol, a chiral stationary phase (CSP) is required. ceon.rs

The principle of chiral separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. ceon.rs These complexes have different stabilities, leading to different retention times and thus separation of the enantiomers. The "three-point interaction" model is a widely accepted concept explaining chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for separation, with at least one being stereochemically dependent. csfarmacie.cz

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), which have demonstrated broad applicability in separating a wide range of chiral compounds. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. csfarmacie.czclockss.org The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers. chromatographyonline.com For zwitterionic chiral stationary phases, methanol (B129727) is a common mobile phase component. chiraltech.com

Table 4: Example HPLC Method Parameters for Chiral Separation

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized) or Mass Spectrometry (LC-MS) |

| Column Temperature | Ambient or controlled |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For chiral amines and alcohols like this compound, GC analysis, particularly on a chiral stationary phase (CSP), enables the separation and quantification of enantiomers.

Detailed Research Findings: The successful separation of chiral amines by GC often relies on the selection of an appropriate CSP and, in many cases, chemical derivatization. wiley.com The amino and hydroxyl groups in this compound can cause peak tailing and poor chromatographic performance due to their polarity and hydrogen-bonding capabilities. Derivatization of these functional groups, for instance, through acylation or silylation, is a common strategy to improve volatility and chromatographic peak shape. sigmaaldrich.com For example, in the analysis of proline, a related pyrrolidine (B122466) compound, a two-step methylation and acetylation process significantly enhanced peak shape and volatility. sigmaaldrich.com

The choice of CSP is critical for achieving enantiomeric separation. Cyclodextrin-based CSPs are frequently employed for resolving chiral amines and alcohols. wiley.comgcms.cz The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. wiley.com Thermodynamic studies on the separation of 1-phenylalkylamines on a cyclodextrin-based column showed that enantioselectivity is governed by differences in enthalpy (ΔΔH) and entropy (ΔΔS) of interaction with the CSP. wiley.com

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. notulaebotanicae.rooiv.int The internal standard method is typically applied for accurate quantification. notulaebotanicae.ro

Below is a table summarizing typical GC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based CSP like CHIRALDEX® G-TA) | sigmaaldrich.com |

| Derivatization | Two-step: Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with TFAA) | sigmaaldrich.com |

| Carrier Gas | Hydrogen or Helium | wiley.comnotulaebotanicae.ro |

| Oven Temperature | Isothermal (e.g., 90-190 °C) or Temperature Program (e.g., 60 °C to 200 °C) | wiley.comgcms.cz |

| Injector Temperature | 240-250 °C | notulaebotanicae.ro |

| Detector | Flame Ionization Detector (FID) | wiley.comnotulaebotanicae.ro |

| Detector Temperature | 250 °C | notulaebotanicae.ro |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). nih.govchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.comshimadzu.com

Detailed Research Findings: SFC is particularly well-suited for the enantioselective separation of polar compounds like pyrrolidine derivatives. nih.govtheanalyticalscientist.com Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and successful columns for chiral SFC, demonstrating broad enantioselectivity. mdpi.comresearchgate.net

The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol such as methanol, ethanol, or isopropanol, to increase the elution strength for polar analytes. nih.govresearchgate.net The choice and concentration of the modifier are crucial for optimizing selectivity and resolution. Research on pyrrolidone derivatives has shown that methanol often provides the best results in terms of resolution and analysis time compared to other alcohols or acetonitrile (B52724). nih.gov The addition of small amounts of additives like isopropylamine (B41738) (IPA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can further improve peak shape and selectivity. afmps.be

The versatility and speed of SFC make it ideal for high-throughput screening of chiral compounds during drug discovery. chromatographyonline.com Modern ultra-high-performance supercritical fluid chromatography (UHPSFC) systems, using columns packed with sub-2-μm particles, enable extremely fast and efficient separations, often in under a minute. chromatographyonline.comchromatographyonline.com

A study on the separation of six pyrrolidone derivatives on a chlorinated chiral stationary phase highlights the effect of different alcohol modifiers. nih.gov The results are summarized in the interactive table below.

| Modifier (10% in CO2) | General Observation | Reference |

|---|---|---|

| Acetonitrile | Highest retention times | nih.gov |

| Isopropanol | Moderate retention, some separation | nih.gov |

| Ethanol | Low retention, poor separation | nih.gov |

| Methanol | Best balance of resolution and analysis time | nih.gov |

Chiroptical Methods for Enantiomeric Purity Determination

Chiroptical methods are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. These techniques are based on the differential interaction of chiral substances with left- and right-circularly polarized light.

Polarimetry

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. sydney.edu.au This property, known as optical activity, is a fundamental characteristic of chiral substances. rudolphresearch.com

Detailed Research Findings: The measured rotation is called the observed rotation (α) and is dependent on the compound's concentration, the path length of the sample cell, temperature, and the wavelength of the light used. sydney.edu.au To obtain a standardized value, the specific rotation [α] is calculated using Biot's Law: sydney.edu.au

[α] = α / (l × c)

where:

[α] is the specific rotation

α is the observed rotation in degrees

l is the path length in decimeters (dm)

c is the concentration in g/mL

A pair of enantiomers rotates the plane of polarized light by the exact same magnitude but in opposite directions. sydney.edu.au The (R)- and (S)-isomers of 2-(3-Pyrrolidinyl)-2-propanol will have specific rotations that are equal in magnitude and opposite in sign. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive (α = 0). sydney.edu.au

Polarimetry is a straightforward and rapid method to determine the enantiomeric excess (ee) of a sample, which is a measure of its purity. The ee can be calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]mixture / [α]pure enantiomer) × 100

For example, if a sample of this compound exhibits a specific rotation that is 95% of the value for the pure (R)-enantiomer, the sample has an enantiomeric excess of 95%.

| Composition | Observed Rotation (α) | Enantiomeric Excess (ee) |

|---|---|---|

| 100% R-enantiomer | -[α]max | 100% R |

| 75% R, 25% S | -0.5 × [α]max | 50% R |

| 50% R, 50% S (Racemate) | 0 | 0% |

| 25% R, 75% S | +0.5 × [α]max | 50% S |

| 100% S-enantiomer | +[α]max | 100% S |

*Assuming the R-enantiomer is levorotatory (-) and the S-enantiomer is dextrorotatory (+).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com This differential absorption (ΔA) is non-zero only for chiral molecules in spectral regions where they absorb light (i.e., near a chromophore). creative-proteomics.com

Detailed Research Findings: CD spectroscopy is a highly sensitive technique for probing the stereochemistry of molecules. researchgate.net Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov For instance, if the (R)-enantiomer produces a positive CD signal (a positive Cotton effect) at a specific wavelength, the (S)-enantiomer will produce a negative signal of the same magnitude at that same wavelength. strath.ac.uk A racemic mixture will have no CD signal. strath.ac.uk

The pyrrolidine ring and the local environment of the hydroxyl group in this compound can give rise to a CD signal in the far-UV region (typically below 250 nm). wisc.edu The intensity of the CD signal, often reported as the molar ellipticity [θ] or the differential molar extinction coefficient (Δε), is directly proportional to the enantiomeric excess of the sample. nih.gov

This linear relationship allows for the creation of calibration curves to accurately determine the enantiomeric purity of a sample. nih.gov This method is particularly valuable for detecting low levels of an enantiomeric impurity. nih.gov Studies have demonstrated that CD spectroscopy can be used to construct detailed multi-component chiral phase diagrams and quantify different chiral molecules simultaneously in a complex mixture. strath.ac.uk

| Enantiomeric Excess (R-enantiomer) | Expected CD Signal (Δε at λmax) | Reference |

|---|---|---|

| 100% | Δεmax | nih.gov |

| 80% | 0.8 × Δεmax | nih.gov |

| 60% | 0.6 × Δεmax | nih.gov |

| 40% | 0.4 × Δεmax | nih.gov |

| 20% | 0.2 × Δεmax | nih.gov |

| 0% (Racemic) | 0 | nih.govstrath.ac.uk |

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for the analysis of complex mixtures.

LC-MS and GC-MS

Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) combines the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Detailed Research Findings: GC-MS is a benchmark for the analysis of volatile compounds. For a compound like this compound, GC-MS analysis would typically follow a derivatization step, such as silylation or acylation, to increase volatility and improve chromatographic behavior. nih.gov A chiral GC column would be used to separate the enantiomers prior to their entry into the mass spectrometer. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its characteristic fragment ions, confirming the identity and structure of the analyte. nih.gov For example, a GC-MS method was developed for the analysis of secondary amino acids, including proline, after derivatization with heptafluorobutyl chloroformate, demonstrating the utility of this approach for cyclic amines. nih.gov

LC-MS is highly versatile and suitable for a wide range of polar and non-polar compounds without the need for derivatization. Reversed-phase LC using a chiral stationary phase could be employed to separate the enantiomers of 2-(3-Pyrrolidinyl)-2-propanol. The mobile phase would typically consist of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate ionization. chromatographyonline.comchromatographyonline.com Electrospray ionization (ESI) is the most common ionization technique for polar molecules in LC-MS, and it would readily ionize the pyrrolidine compound, likely forming the [M+H]+ ion in positive ion mode. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by selecting the parent ion and monitoring its specific fragment ions, a technique known as multiple reaction monitoring (MRM). chromatographyonline.com

The table below summarizes key aspects of potential GC-MS and LC-MS methods for analyzing this compound.

| Technique | Separation | Derivatization | Ionization Mode | Key Advantages | Reference |

|---|---|---|---|---|---|

| GC-MS | Chiral GC column | Often required (e.g., silylation, acylation) | Electron Ionization (EI) | High resolution, established fragment libraries | nih.govnih.gov |

| LC-MS/MS | Chiral HPLC column (e.g., reversed-phase) | Usually not required | Electrospray (ESI+) | High sensitivity (MRM), applicable to polar/non-volatile compounds | nih.govchromatographyonline.comchromatographyonline.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) stands as a powerful hyphenated analytical technique that synergizes the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. merckmillipore.com This combination is particularly advantageous for the analysis of polar, charged, and chiral compounds, making it a highly suitable, albeit not widely documented, method for the characterization and quantification of this compound. The inherent advantages of CE, such as low sample and solvent consumption and a separation mechanism based on the charge-to-size ratio, offer a complementary approach to more common techniques like liquid chromatography. researchgate.net

The coupling of CE with MS facilitates both the qualitative identification and quantitative analysis of substances. For a compound like this compound, which possesses a chiral center, the enantioselective separation capabilities of CE are of paramount importance. This is typically achieved by incorporating a chiral selector into the background electrolyte (BGE). sci-hub.box

Detailed Research Findings

While specific studies on this compound using CE-MS are not readily found, research on similar structures, such as other pyrrolidine derivatives and chiral amines, provides valuable insights into potential methodologies. For instance, the analysis of pyrrolidine-containing drugs of abuse has been successfully demonstrated using in-line solid-phase extraction-capillary electrophoresis-mass spectrometry (SPE-CE-MS). nih.govresearchgate.net This approach significantly enhances detection sensitivity, a crucial factor when dealing with low concentration analytes. ub.edu

For the chiral separation of this compound from its S-enantiomer, various cyclodextrins (CDs) can be employed as chiral selectors in the BGE. Sulfated cyclodextrins, for example, have proven effective in resolving the enantiomers of compounds with similar functionalities. ub.edu The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which then exhibit different electrophoretic mobilities. sci-hub.box

The optimization of a CE-MS method for this compound would involve several key parameters. The composition of the BGE, including the type and concentration of the chiral selector and the pH, is critical for achieving enantiomeric resolution. The separation voltage influences migration times and separation efficiency. For MS detection, the sheath liquid composition and flow rate, as well as the electrospray ionization (ESI) source parameters, must be fine-tuned to ensure stable ionization and high sensitivity.

Illustrative CE-MS Parameters for Chiral Pyrrolidine Analysis

The following interactive table outlines typical experimental conditions that could be adapted for the analysis of this compound, based on methods developed for other chiral pyrrolidine compounds. ub.edu

| Parameter | Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 80 cm length | Provides the medium for electrophoretic separation. |

| Background Electrolyte (BGE) | 10 mM Ammonium Acetate, pH 7 | Serves as the conductive medium. |

| Chiral Selector | 0.5% (m/v) Sulfated-α-CD in BGE | Interacts with enantiomers to enable separation. |

| Injection | 50 mbar for 10 s | Introduces a precise volume of the sample. |

| Separation Voltage | 25 kV (positive polarity) | Drives the electrophoretic separation. |